
(1R,4S)-Cyclooctane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4S)-Cyclooctane-1,4-diol is a chiral diol with a cyclooctane ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1R,4S)-Cyclooctane-1,4-diol typically involves the reduction of cyclooctane-1,4-dione. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclooctane-1,4-dione using a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method allows for efficient production of the diol with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4S)-Cyclooctane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form cyclooctane-1,4-dione using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the diol can lead to the formation of cyclooctane.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Cyclooctane-1,4-dione.
Reduction: Cyclooctane.
Substitution: Cyclooctane-1,4-dichloride.
Wissenschaftliche Forschungsanwendungen
(1R,4S)-Cyclooctane-1,4-diol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a chiral intermediate in the synthesis of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Studied for its interactions with enzymes and other biological molecules.
Wirkmechanismus
The mechanism of action of (1R,4S)-Cyclooctane-1,4-diol depends on its specific application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of new compounds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctane-1,4-dione: The oxidized form of (1R,4S)-Cyclooctane-1,4-diol.
Cyclooctane: The fully reduced form of the diol.
Cyclooctane-1,4-dichloride: A substituted derivative of the diol.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in chiral synthesis. Its ability to undergo various chemical transformations also enhances its versatility in research and industrial applications .
Eigenschaften
CAS-Nummer |
73982-04-4 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(1R,4S)-cyclooctane-1,4-diol |
InChI |
InChI=1S/C8H16O2/c9-7-3-1-2-4-8(10)6-5-7/h7-10H,1-6H2/t7-,8+ |
InChI-Schlüssel |
BIYRBPAUTLBNTB-OCAPTIKFSA-N |
Isomerische SMILES |
C1CC[C@@H](CC[C@@H](C1)O)O |
Kanonische SMILES |
C1CCC(CCC(C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


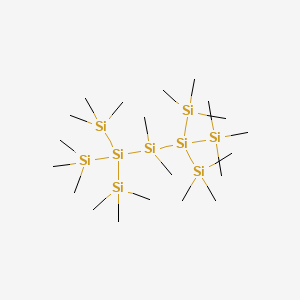
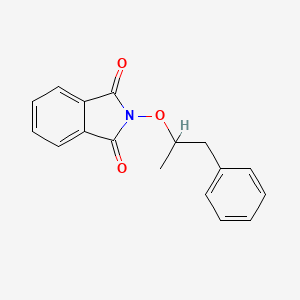
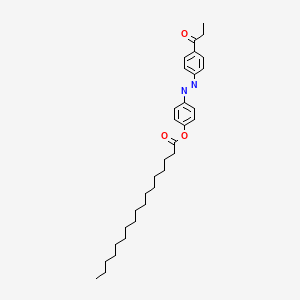
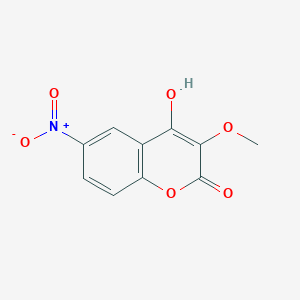
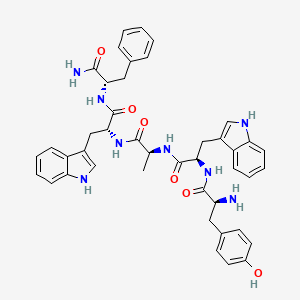
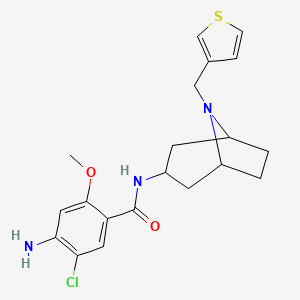
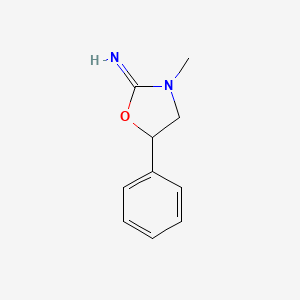
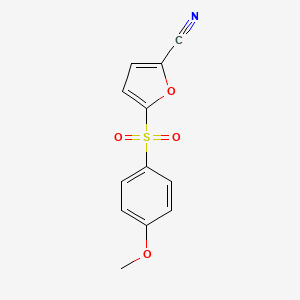
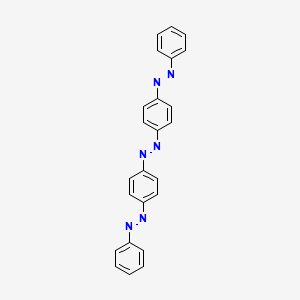
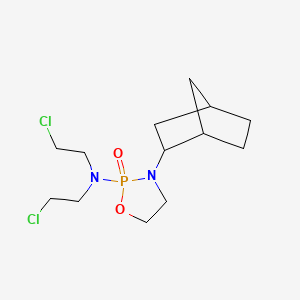
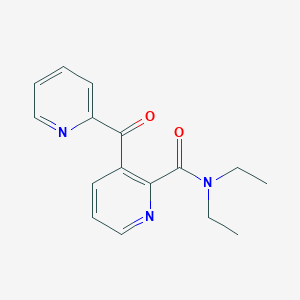
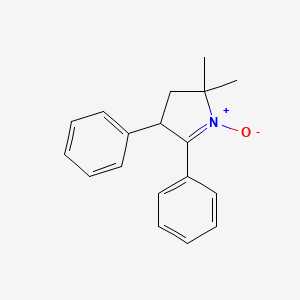
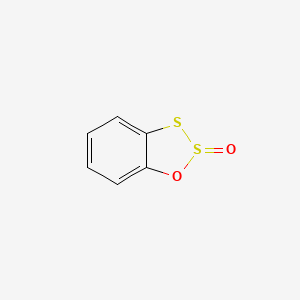
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
